N-(3-aminopropyl)-N-hydroxyacetamide
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Overview
Description
N-(3-aminopropyl)-N-hydroxyacetamide is a member of the class of acetohydroxamic acids that is trimethylenediamine bearing N-hydroxy and N-acetyl substituents. It has a role as a metabolite. It derives from a trimethylenediamine.
Scientific Research Applications
Synthesis and Characterization
N-(3-aminopropyl)-N-hydroxyacetamide and related hydroxyacetamides have been synthesized and characterized for various applications. The synthesis involves reactions like ammonolysis of ethyl esters, dehydration of amine salts, and reaction with lactides or polyglycolides. These compounds have been explored for potential anticonvulsant agents and have applications in peptide syntheses and as intermediates in the preparation of heterocyclic compounds and photographic elements (Zamudio Rivera, Carrillo, & Mancilla, 2000).
Advanced Oxidation Chemistry
Research into the advanced oxidation chemistry of related compounds, like paracetamol, reveals degradation pathways that involve hydroxylation steps leading to various nitrogenous and non-nitrogenous degradation products. This insight is crucial for understanding the chemical biology and analytical chemistry of these compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Chelating Agent Applications
Hydroxyacetamide derivatives have been studied as potential biodegradable chelating agents in various applications. These include industrial, domestic, and agricultural applications, where they can replace non-biodegradable compounds like EDTA and DTPA, reducing environmental impact (Pinto, Neto, & Soares, 2014).
Application in Drug Synthesis
Hydroxyacetamides are intermediates in the synthesis of various pharmaceuticals. For instance, they have been used in synthesizing key intermediates for drugs acting as agonists for specific receptors, illustrating their importance in pharmaceutical chemistry (Ikunaka, Kato, Sugimori, & Yamada, 2007).
Radiolytic Stability
The radiolytic stability of N,N-di-alkyl-2-hydroxyacetamide derivatives has been assessed. This is crucial for understanding their behavior under gamma irradiation, especially for applications in nuclear chemistry and related fields (Prathibha, Selvan, Venkatesan, Rajeswari, & Antony, 2017).
Properties
Molecular Formula |
C5H12N2O2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-5(8)7(9)4-2-3-6/h9H,2-4,6H2,1H3 |
InChI Key |
GESGFMPICZBILN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCN)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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